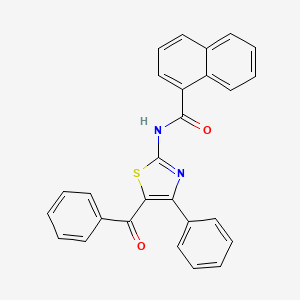

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2O2S/c30-24(20-13-5-2-6-14-20)25-23(19-11-3-1-4-12-19)28-27(32-25)29-26(31)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYHUWJRBWHBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with benzoyl chloride to form the benzoyl-thiazole intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide. Thiazoles are known for their ability to inhibit various cancer cell lines through mechanisms such as:

- Cell Cycle Inhibition : Thiazole derivatives have been shown to interfere with the cell cycle, particularly affecting microtubule dynamics and leading to apoptosis in cancer cells.

- Targeted Therapy : Compounds like this compound exhibit selective cytotoxicity against specific cancer types, such as hepatocellular carcinoma and colon carcinoma.

Case Studies

- In Vitro Studies : In vitro testing against HepG2 (human liver cancer) and HCT116 (colon cancer) cell lines demonstrated that thiazole derivatives possess significant anticancer activity. For instance, compounds related to thiazole structures showed IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the structural modifications made .

- Structure Activity Relationship (SAR) : Research indicates that modifications on the thiazole ring and the presence of specific substituents can enhance anticancer activity. For example, the addition of electron-donating groups has been correlated with increased potency against cancer cell lines .

Antimicrobial Activity

Thiazole compounds have also been explored for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Research Insights

- Antibacterial and Antifungal Properties : Studies have indicated that certain thiazole derivatives exhibit notable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Mechanisms of Action : The proposed mechanisms include interference with nucleic acid synthesis and disruption of protein synthesis pathways in bacteria and fungi .

Summary of Findings

| Application | Mechanism | Efficacy Level |

|---|---|---|

| Anticancer | Cell cycle inhibition | IC50 values from 1.61 µg/mL |

| Antimicrobial | Disruption of cell membranes | Varies by compound |

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The thiazole ring can bind to specific protein targets, inhibiting their function. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The benzoyl and naphthalene groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Naphthalene Position : The 1-position carboxamide enhances DNA intercalation and topoisomerase II inhibition compared to the 2-isomer .

- Electron-Withdrawing Groups: Substituents like -NO₂ or -Cl improve anticancer activity but increase toxicity due to reactive oxygen species (ROS) generation .

- Thiazole Core : The sulfur atom in thiazole facilitates hydrogen bonding with kinase ATP-binding pockets, critical for antiproliferative effects .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a complex structure that includes a thiazole ring, a benzoyl group, and a naphthalene carboxamide moiety. Its potential applications span various fields, particularly in medicinal chemistry due to its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₅N₃O₂S, with a molecular weight of approximately 321.40 g/mol. The synthesis typically involves multi-step organic reactions, such as the condensation of 2-aminothiazole with benzoyl chloride followed by reaction with naphthalene-1-carboxylic acid chloride under basic conditions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. This compound exhibits significant activity against a range of pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. It may act through multiple pathways, including apoptosis induction and cell cycle arrest. Studies have indicated that it can inhibit tumor growth in vitro and in vivo .

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated using various assays:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 0.25 μg/mL | 0.5 μg/mL |

| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |

These results indicate that the compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.9 | Inhibition of proliferation |

The compound's ability to target multiple signaling pathways involved in cancer progression suggests its potential as a therapeutic agent .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the compound's efficacy against resistant strains of bacteria and fungi, demonstrating significant inhibition compared to standard antibiotics .

- Cancer Research : Another investigation focused on the anticancer effects against breast cancer cells, revealing that treatment with the compound resulted in increased apoptosis markers and decreased cell viability .

Q & A

What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Basic : The compound can be synthesized via condensation reactions involving thiazole intermediates. A common approach involves reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine to form oxoacetamide derivatives, followed by cyclization with ethylenediamine to generate imidazoline rings .

Advanced : Optimizing reaction parameters (e.g., solvent choice, temperature, and stoichiometry) is critical. For example, heating in DMF at 50°C for 30 minutes improves imidazoline ring closure yields . Purity can be enhanced via recrystallization from methanol, as demonstrated in analogous thiazole-carboxamide syntheses .

How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Basic : Single-crystal X-ray diffraction is the gold standard for structural elucidation. The compound’s thiazole and naphthalene moieties likely exhibit planar geometries, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O/N interactions) .

Advanced : Refinement challenges include handling conformational flexibility and disorder in aromatic systems. SHELXL (via SHELX programs) is recommended for high-resolution data, utilizing constraints for hydrogen atoms and anisotropic displacement parameters . For twinned crystals, SHELXPRO interfaces can assist in resolving data contradictions .

What in vitro assays are suitable for evaluating its antitumor activity, and how should conflicting bioactivity data be interpreted?

Basic : The NCI’s Developmental Therapeutic Program (DTP) protocol is widely used. Compounds are screened across 60 cancer cell lines, with GI₅₀ values calculated to assess potency .

Advanced : Contradictions in cytotoxicity data may arise from assay variability (e.g., cell line heterogeneity or solvent effects). Cross-validate results using orthogonal methods (e.g., apoptosis assays or target-specific enzymatic studies). SAR studies on analogous thiazole derivatives suggest substituent electronegativity (e.g., halogenation) enhances activity .

What computational methods predict the compound’s interaction with biological targets like COX/LOX enzymes?

Basic : Molecular docking (e.g., AutoDock Vina) can model binding to cyclooxygenase (COX) or lipoxygenase (LOX) active sites. Focus on hydrophobic interactions between the naphthalene group and enzyme pockets .

Advanced : For higher accuracy, employ hybrid QM/MM simulations or molecular dynamics (AMBER/Chimera) to account for conformational changes. Pre-minimize ligand and protein structures using MMTK to reduce false positives .

How do tautomeric forms of the thiazole ring impact stability and bioactivity?

Advanced : The thiazole moiety may undergo tautomeric shifts (e.g., thione-thiol tautomerism), altering electron distribution and hydrogen-bonding capacity. Spectroscopic methods (¹H/¹³C NMR) and DFT calculations can identify dominant tautomers. For example, 4,5-dihydroimidazole derivatives exhibit stability in polar aprotic solvents like DMF, favoring enol forms .

What analytical techniques validate purity and structural integrity during synthesis?

Basic : HPLC (C18 columns, acetonitrile/water gradient) and FTIR (amide C=O stretches ~1650 cm⁻¹) are standard. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Advanced : Use 2D NMR (HSQC/HMBC) to resolve overlapping signals in aromatic regions. For polymorph detection, DSC and PXRD distinguish crystalline forms, critical for reproducibility .

How should researchers address discrepancies in reported IC₅₀ values across studies?

Advanced : Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Normalize data using internal controls (e.g., doxorubicin) and apply statistical tools (e.g., ANOVA with post-hoc tests). Meta-analyses of structurally related compounds (e.g., N-(5-R-benzyl-thiazol-2-yl)carboxamides) can identify trends masked by outliers .

What safety protocols are recommended for handling this compound in laboratory settings?

Advanced : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Use gloveboxes for hygroscopic intermediates and monitor air quality for particulate exposure. While no occupational exposure limits are established, PPE (nitrile gloves, lab coats) is mandatory .

How does the compound’logP influence pharmacokinetic properties, and what modifications improve solubility?

Advanced : The naphthalene and benzoyl groups confer high logP (>3), limiting aqueous solubility. Introduce polar substituents (e.g., sulfonamides or morpholine rings) to enhance bioavailability. Prodrug strategies (e.g., esterification of the carboxamide) can also improve membrane permeability .

What crystallographic databases or tools assist in comparing its structure with analogs?

Basic : The Cambridge Structural Database (CSD) provides reference data for bond lengths/angles in thiazole-carboxamides. Mercury software visualizes packing motifs and hydrogen-bond networks .

Advanced : For advanced analysis, use SIR97 for direct-methods structure solution or SHELXD for heavy-atom phasing in challenging datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.